![molecular formula C17H13NO2 B14941061 (3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione](/img/structure/B14941061.png)
(3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione typically involves the reaction of a phenyl-substituted pyrrolidine-2,5-dione with a benzylidene compound under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the pyrrolidine-2,5-dione is reacted with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: These compounds share a similar pyrrolidine core structure and exhibit comparable biological activities.
Pyrrolone derivatives: These compounds also contain a five-membered ring structure and are known for their diverse pharmacological properties.
Uniqueness
(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H13NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1-11H,12H2/b14-11+ |
InChI Key |
BLLKKKICTIBOLZ-SDNWHVSQSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)N(C1=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.